Cas no 2763759-83-5 (Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate)

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is an organofluorine lithium salt with potential applications in specialty chemical synthesis and battery electrolyte formulations. Its structure combines a thiadiazole heterocycle with a difluoroacetate moiety, offering unique reactivity and stability characteristics. The lithium cation enhances solubility in polar aprotic solvents, making it suitable for use in electrochemical systems. The presence of fluorine atoms may contribute to improved thermal and oxidative stability, while the thiadiazole ring could facilitate coordination properties. This compound may serve as an intermediate in pharmaceutical or agrochemical synthesis, where its distinct electronic effects could influence reaction pathways. Further research is needed to fully characterize its physicochemical properties and potential industrial applications.
Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate structure
2763759-83-5 structure
Product Name:Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
CAS No:2763759-83-5
MF:C4HF2LiN2O2S
MW:186.065746068954
CID:5878121
PubChem ID:165985132
Update Time:2025-06-10

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2763759-83-5
    • EN300-37359401
    • lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
    • Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
    • Inchi: 1S/C4H2F2N2O2S.Li/c5-4(6,3(9)10)2-1-7-11-8-2;/h1H,(H,9,10);/q;+1/p-1
    • InChI Key: YSZRDDMSORQXTN-UHFFFAOYSA-M
    • SMILES: S1N=CC(C(C(=O)[O-])(F)F)=N1.[Li+]

Computed Properties

  • Exact Mass: 185.98868321g/mol
  • Monoisotopic Mass: 185.98868321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.2Ų

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37359401-0.05g
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95.0%
0.05g
$1291.0 2025-03-18
Enamine
EN300-37359401-0.1g
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95.0%
0.1g
$1592.0 2025-03-18
Enamine
EN300-37359401-0.25g
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95.0%
0.25g
$2272.0 2025-03-18
Enamine
EN300-37359401-0.5g
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95.0%
0.5g
$3578.0 2025-03-18
Enamine
EN300-37359401-1.0g
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95.0%
1.0g
$4588.0 2025-03-18
Enamine
EN300-37359401-2.5g
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95.0%
2.5g
$8994.0 2025-03-18
Enamine
EN300-37359401-5.0g
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95.0%
5.0g
$13308.0 2025-03-18
Enamine
EN300-37359401-10.0g
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95.0%
10.0g
$19732.0 2025-03-18
1PlusChem
1P027Y2V-50mg
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95%
50mg
$1677.00 2024-05-07
1PlusChem
1P027Y2V-100mg
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
2763759-83-5 95%
100mg
$2051.00 2024-05-07

Additional information on Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate

Comprehensive Analysis of Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate (CAS No. 2763759-83-5)

The compound Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate (CAS No. 2763759-83-5) has garnered significant attention in recent years due to its unique chemical properties and potential applications in advanced materials and pharmaceuticals. This lithium-based derivative features a 1,2,5-thiadiazole ring, a heterocyclic structure known for its electron-withdrawing characteristics, combined with a difluoroacetate moiety, which enhances its reactivity and stability. Researchers are particularly interested in its role as a precursor for high-performance electrolytes and organic semiconductors, aligning with the growing demand for sustainable energy solutions and next-generation electronic devices.

One of the most searched topics in the field of specialty chemicals revolves around the synthesis and optimization of lithium-ion battery components. The CAS No. 2763759-83-5 compound is being explored for its potential to improve ionic conductivity and thermal stability in battery systems. Its fluorinated structure may reduce decomposition risks, addressing common concerns about battery safety and longevity. Additionally, the 1,2,5-thiadiazole ring could facilitate charge transport, making it a candidate for solid-state batteries, a trending topic in renewable energy research.

Beyond energy storage, Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is also being investigated for its pharmacological potential. The thiadiazole scaffold is a common motif in drug discovery, often associated with antimicrobial and anti-inflammatory activities. Recent studies suggest that fluorinated analogs, like this compound, may exhibit enhanced bioavailability and target specificity. This aligns with the increasing focus on precision medicine and the development of novel therapeutics for complex diseases.

From a synthetic chemistry perspective, the preparation of CAS No. 2763759-83-5 involves multi-step organic reactions, including nucleophilic substitution and fluorination processes. The compound's purity and yield are critical for industrial applications, prompting discussions about green chemistry approaches to minimize waste and energy consumption. These aspects resonate with the broader push for sustainable chemical manufacturing, a hot topic in both academic and industrial circles.

In summary, Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate represents a versatile chemical entity with promising applications in energy storage, electronics, and biomedicine. Its unique structural features and functional groups make it a subject of ongoing research, particularly in contexts where performance and sustainability are paramount. As the scientific community continues to explore its potential, this compound may soon play a pivotal role in addressing some of the most pressing challenges in modern technology and healthcare.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk